molecular formula C9H6Cl2N2O5 B14404385 ({[(2,6-Dichloro-3-nitrophenyl)methylidene]amino}oxy)acetic acid CAS No. 86358-10-3

({[(2,6-Dichloro-3-nitrophenyl)methylidene]amino}oxy)acetic acid

Cat. No.: B14404385
CAS No.: 86358-10-3
M. Wt: 293.06 g/mol
InChI Key: NZSXXUNGZVVESX-UHFFFAOYSA-N
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Description

({[(2,6-Dichloro-3-nitrophenyl)methylidene]amino}oxy)acetic acid is a complex organic compound characterized by its unique structure, which includes dichloro, nitro, and aminooxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ({[(2,6-Dichloro-3-nitrophenyl)methylidene]amino}oxy)acetic acid typically involves multiple steps, starting with the preparation of the 2,6-dichloro-3-nitrobenzaldehyde precursor. This precursor is then reacted with hydroxylamine to form the corresponding oxime. The oxime is subsequently converted to the aminooxy compound through a series of reactions involving acetic acid and other reagents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

({[(2,6-Dichloro-3-nitrophenyl)methylidene]amino}oxy)acetic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, sodium borohydride, and various nucleophiles. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution of chlorine atoms can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

({[(2,6-Dichloro-3-nitrophenyl)methylidene]amino}oxy)acetic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ({[(2,6-Dichloro-3-nitrophenyl)methylidene]amino}oxy)acetic acid involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dichloro-3-nitrobenzaldehyde: A precursor in the synthesis of ({[(2,6-Dichloro-3-nitrophenyl)methylidene]amino}oxy)acetic acid.

    Aminooxyacetic acid: Shares the aminooxy functional group and is used in similar biochemical applications.

Uniqueness

This compound is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

86358-10-3

Molecular Formula

C9H6Cl2N2O5

Molecular Weight

293.06 g/mol

IUPAC Name

2-[(2,6-dichloro-3-nitrophenyl)methylideneamino]oxyacetic acid

InChI

InChI=1S/C9H6Cl2N2O5/c10-6-1-2-7(13(16)17)9(11)5(6)3-12-18-4-8(14)15/h1-3H,4H2,(H,14,15)

InChI Key

NZSXXUNGZVVESX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])Cl)C=NOCC(=O)O)Cl

Origin of Product

United States

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